Propylhexedrine hydrochloride

Catalog No.
S540414
CAS No.
1007-33-6
M.F
C10H22ClN
M. Wt
191.74 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Propylhexedrine hydrochloride

CAS Number

1007-33-6

Product Name

Propylhexedrine hydrochloride

IUPAC Name

1-cyclohexyl-N-methylpropan-2-amine;hydrochloride

Molecular Formula

C10H22ClN

Molecular Weight

191.74 g/mol

InChI

InChI=1S/C10H21N.ClH/c1-9(11-2)8-10-6-4-3-5-7-10;/h9-11H,3-8H2,1-2H3;1H

InChI Key

WLEGHNSHAIHZPS-UHFFFAOYSA-N

SMILES

CC(CC1CCCCC1)NC.Cl

solubility

Soluble in DMSO, not in water

Synonyms

Propylhexedrine Hydrochloride; Eventin hydrochloride; Benzedrex; Eggobesin; Benzedrex hydrochloride; Pernsator-wirkstoff; Cyclohexylisopropylmethylamine hydrochloride; propylhexedrine hydrochloride; propylhexedrine hydrochloride, (S)-isomer;

Canonical SMILES

CC(CC1CCCCC1)NC.Cl

The exact mass of the compound Propylhexedrine hydrochloride is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO, not in water. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 170998. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Amines - Propylamines - Supplementary Records. The United Nations designated GHS hazard class pictogram is Corrosive;Acute Toxic;Environmental Hazard, and the GHS signal word is DangerThe storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

Propylhexedrine hydrochloride (CAS 1007-33-6) is a cycloalkylamine and a structural analog of methamphetamine, distinguished by the substitution of an aromatic phenyl ring with a saturated cyclohexane ring . This structural modification yields a potent peripheral alpha-adrenergic sympathomimetic amine that also functions as a Trace Amine-Associated Receptor 1 (TAAR1) agonist and Vesicular Monoamine Transporter 2 (VMAT2) inhibitor[1]. In procurement contexts, the hydrochloride salt is prioritized over the free base because it is a stable, water-soluble crystalline solid, making it highly suitable for precise gravimetric dosing, aqueous assay formulation, and long-term storage as an analytical reference standard .

Substituting Propylhexedrine hydrochloride with its free base or aromatic analogs compromises both experimental reproducibility and procurement feasibility. The free base of propylhexedrine is a volatile, oily liquid at room temperature that rapidly evaporates, making precise gravimetric measurement impossible and severely limiting shelf life. Furthermore, attempting to substitute this cycloalkylamine with its closest aromatic analog, methamphetamine hydrochloride, introduces profound central nervous system (CNS) penetrance and strict Schedule II regulatory controls [1]. By utilizing the hydrochloride salt of propylhexedrine, laboratories ensure long-term physical stability and high aqueous solubility while isolating peripheral adrenergic mechanisms without the confounding variables of extreme CNS stimulation or narcotic compliance burdens [REFS-1, REFS-2].

Thermal Stability and Physical State for Gravimetric Precision

Propylhexedrine hydrochloride exists as a stable crystalline solid with a defined melting point of 122–132°C, whereas the free base form is a volatile, oily liquid at room temperature . This solid-state stability prevents the evaporative loss inherent to the free base, ensuring that mass measurements remain accurate over extended storage periods.

Evidence DimensionPhysical state and volatility
Target Compound DataCrystalline solid, MP 122–132°C
Comparator Or BaselinePropylhexedrine free base (Volatile oily liquid)
Quantified DifferenceTransition from a volatile liquid to a stable solid with a >120°C melting point.
ConditionsStandard room temperature storage and gravimetric handling

Eliminates evaporative loss during storage, enabling precise gravimetric dosing essential for analytical reference standards.

Aqueous Solubility for Solvent-Free Assay Formulation

The hydrochloride salt of propylhexedrine is readily soluble in water and aqueous buffers, in stark contrast to the highly lipophilic and very slightly water-soluble free base [1]. This enhanced hydrophilicity allows for the direct preparation of high-concentration aqueous stock solutions without the need for organic co-solvents like DMSO or ethanol[1].

Evidence DimensionAqueous solubility
Target Compound DataReadily soluble in water
Comparator Or BaselinePropylhexedrine free base (Very slightly soluble in water, highly lipophilic)
Quantified DifferenceSignificant increase in aqueous dissolution capacity.
ConditionsAqueous buffer formulation for pharmacological assays

Allows researchers to formulate precise aqueous doses for cell-based assays without introducing organic solvents that could cause cellular toxicity or assay interference.

CNS Penetrance and Regulatory Profile

Due to the replacement of the aromatic phenyl ring with a cyclohexane ring, propylhexedrine hydrochloride exhibits approximately 1/12th the central nervous system (CNS) stimulant effect of amphetamines, while retaining potent peripheral alpha-adrenergic vasopressor activity [1]. This drastic reduction in CNS penetrance provides a distinct pharmacological profile compared to methamphetamine hydrochloride, significantly lowering its abuse liability and associated regulatory burdens [1].

Evidence DimensionCNS stimulant effect ratio
Target Compound Data~1/12th the CNS stimulant activity of amphetamines
Comparator Or BaselineMethamphetamine HCl (Baseline 1x CNS stimulant activity)
Quantified Difference12-fold reduction in central nervous system stimulation relative to peripheral effects.
ConditionsIn vivo pharmacological evaluation of sympathomimetic amines

Enables the study of peripheral alpha-adrenergic mechanisms without the severe regulatory restrictions and confounding CNS overstimulation associated with scheduled aromatic amphetamines.

Analytical Reference Standards for Forensic and Clinical Toxicology

Because of its solid-state stability and resistance to evaporative loss, Propylhexedrine hydrochloride is the preferred chemical form for generating LC-MS and GC-MS calibration curves. It allows forensic laboratories to accurately quantify sympathomimetic amine exposure or abuse without the degradation issues associated with the volatile free base .

In Vitro Pharmacology and Monoamine Transporter Assays

The high aqueous solubility of the hydrochloride salt makes it ideal for in vitro studies targeting TAAR1 agonism and VMAT2 inhibition. Researchers can prepare precise, solvent-free aqueous stock solutions, ensuring that organic co-solvents do not interfere with delicate cell-based receptor binding or monoamine release assays .

Peripheral Vasoconstrictor and Decongestant Formulation Modeling

Propylhexedrine hydrochloride serves as an excellent non-scheduled model compound for studying localized alpha-adrenergic stimulation. Its 12-fold reduction in CNS activity compared to methamphetamine allows formulation scientists to evaluate peripheral vasoconstriction and mucosal decongestion efficacy without confounding central nervous system effects [1].

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

Hydrogen Bond Acceptor Count

1

Hydrogen Bond Donor Count

2

Exact Mass

191.1440774 g/mol

Monoisotopic Mass

191.1440774 g/mol

Heavy Atom Count

12

Appearance

Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

064LUN7NZ5

Related CAS

101-40-6 (Parent)

GHS Hazard Statements

Aggregated GHS information provided by 83 companies from 1 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H301 (100%): Toxic if swallowed [Danger Acute toxicity, oral];
H318 (100%): Causes serious eye damage [Danger Serious eye damage/eye irritation];
H330 (100%): Fatal if inhaled [Danger Acute toxicity, inhalation];
H411 (100%): Toxic to aquatic life with long lasting effects [Hazardous to the aquatic environment, long-term hazard];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

KEGG Target based Classification of Drugs

G Protein-coupled receptors
Rhodopsin family
Adrenaline
ADRA2 [HSA:150 151 152] [KO:K04138 K04139 K04140]

Pictograms

Environmental Hazard Acute Toxic

Corrosive;Acute Toxic;Environmental Hazard

Other CAS

6192-95-6
1007-33-6
6192-98-9

Wikipedia

Propylhexedrine hydrochloride

Dates

Last modified: 08-15-2023
1: Fernandez Julia P, Francis EM. Propylhexedrine: a vintage drug of abuse,
2: Holler JM, Vorce SP, McDonough-Bender PC, Magluilo J Jr, Solomon CJ, Levine B.
3: Perez J, Burton BT, McGirr JG. Airway compromise and delayed death following
4: Iven H, Feldbusch E. Pharmacokinetics of phenobarbital and propylhexedrine
5: Croft CH, Firth BG, Hillis LD. Propylhexedrine-induced left ventricular
6: Liggett SB. Propylhexedrine Intoxication: Clinical Presentation and
7: White L, DiMaio VJ. Intravenous propylhexedrine and sudden death. N Engl J
8: DiMaio VJ, Garriott JC. Intravenous abuse of propylhexedrine. J Forensic Sci.
9: Sturner WQ, Spruill FG, Garriott JC. Two propylhexedrine-associated
10: Appel W, Sprengard D. [Pharmacokinetics of propylhexedrine].
11: Anderson ED. Propylhexedrine (Benzedrex) psychosis. N Z Med J. 1970
12: Dick RW, Mitchell CL. A comparison of the anticonvulsant properties of
13: POLSTER H. [ON POISONING WITH THE APPETITE DEPRESSANT PROPYLHEXEDRINE,
14: Smith DE, Wesson DR, Sees KL, Morgan JP. An epidemiological and clinical
15: Covey DC, Nossaman BD, Albright JA. Ischemic injury of the hand from
16: Fornazzari L, Carlen PL, Kapur BM. Intravenous abuse of propylhexedrine
17: Perucca E, Grimaldi R, Ruberto G, Gelmi C, Trimarchi F, Crema A. Comparative
18: Mancusi-Ungaro HR Jr, Decker WJ, Forshan VR, Blackwell SJ, Lewis SR. Tissue
19: Hamilton LH. Nasal decongestant effect of propylhexedrine. Ann Otol Rhinol
20: Riddick L, Reisch R. Oral overdose of propylhexedrine. J Forensic Sci. 1981

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